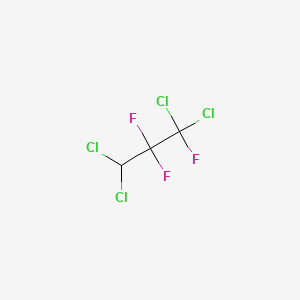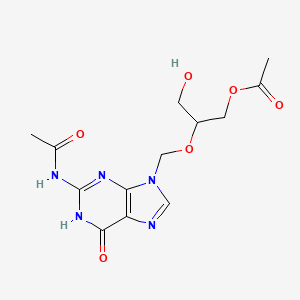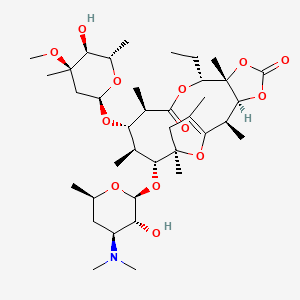
Cycloester Erythromycin Enol Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloester Erythromycin Enol Ether is a derivative of Erythromycin A Enol Ether, which is an impurity of Erythromycin . Erythromycin is a well-known macrolide antibiotic used to treat various bacterial infections. This compound retains some of the structural features of Erythromycin, making it an interesting compound for research and development in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloester Erythromycin Enol Ether is typically synthesized from Erythromycin A Enol Ether through a series of chemical reactions. The process involves the formation of the enol ether intermediate, followed by cyclization to form the cycloester structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cycloester Erythromycin Enol Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Cycloester Erythromycin Enol Ether has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cycloester Erythromycin Enol Ether involves its interaction with bacterial ribosomes, similar to Erythromycin. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects . This mechanism disrupts the growth and replication of susceptible bacteria.
Comparación Con Compuestos Similares
Cycloester Erythromycin Enol Ether can be compared with other similar compounds, such as:
Erythromycin A Enol Ether: The parent compound from which it is derived.
Clarithromycin: Another macrolide antibiotic with similar structural features.
Azithromycin: A widely used macrolide antibiotic with a broader spectrum of activity.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other macrolides .
Propiedades
Fórmula molecular |
C38H63NO13 |
|---|---|
Peso molecular |
741.9 g/mol |
Nombre IUPAC |
(2R,3S,7S,8R,11R,12S,13S,14R,15R)-14-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-ethyl-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,7,11,13,15,17-hexamethyl-4,6,9,18-tetraoxatricyclo[13.2.1.03,7]octadec-1(17)-ene-5,10-dione |
InChI |
InChI=1S/C38H63NO13/c1-14-25-38(10)32(50-35(43)52-38)20(4)28-18(2)16-37(9,51-28)31(49-34-27(40)24(39(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,40-41H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32+,34+,36-,37-,38+/m1/s1 |
Clave InChI |
LRWLNXGYFLIVFX-MUIXFKRTSA-N |
SMILES isomérico |
CC[C@@H]1[C@]2([C@H]([C@H](C3=C(C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)OC(=O)O2)C |
SMILES canónico |
CCC1C2(C(C(C3=C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)OC(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


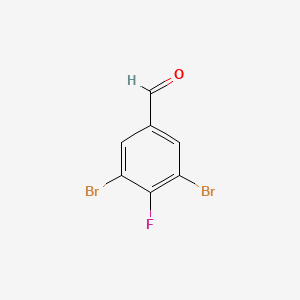
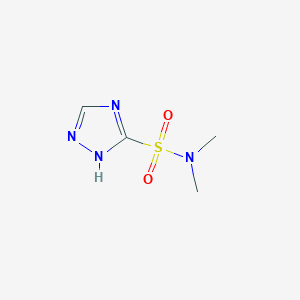
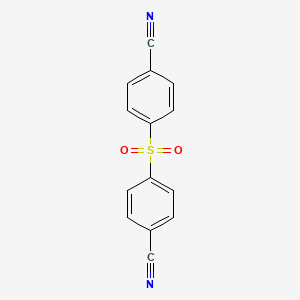
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
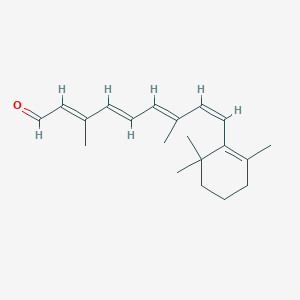
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
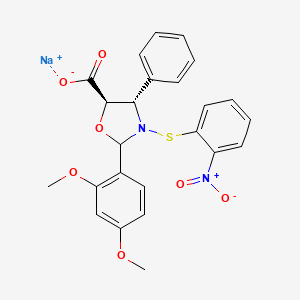
![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)

